molecular formula C14H11BrO3S B14942579 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one CAS No. 23128-59-8

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one

Cat. No.: B14942579
CAS No.: 23128-59-8
M. Wt: 339.21 g/mol
InChI Key: XCTHPMPRRKCKCR-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one is an organic compound that features both a benzenesulfonyl group and a bromine atom attached to a phenylethanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one typically involves the bromination of 2-(benzenesulfonyl)-1-phenylethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reagents.

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 2-(benzenesulfonyl)-2-amino-1-phenylethan-1-one or 2-(benzenesulfonyl)-2-thio-1-phenylethan-1-one.

    Reduction: Formation of 2-(benzenesulfonyl)-2-bromo-1-phenylethan-1-ol.

    Oxidation: Formation of benzenesulfonic acid derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one involves its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon center. This reactivity makes it useful in modifying biological molecules and studying enzyme mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-2-bromo-1-phenylethan-1-one is unique due to the combination of a benzenesulfonyl group, a bromine atom, and a phenylethanone structure.

Properties

CAS No.

23128-59-8

Molecular Formula

C14H11BrO3S

Molecular Weight

339.21 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-bromo-1-phenylethanone

InChI

InChI=1S/C14H11BrO3S/c15-14(13(16)11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,14H

InChI Key

XCTHPMPRRKCKCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(S(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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